molecular formula C10H6ClN3O3 B1315804 4-Chloro-6-(4-nitrophenoxy)pyrimidine CAS No. 124041-03-8

4-Chloro-6-(4-nitrophenoxy)pyrimidine

Cat. No. B1315804
M. Wt: 251.62 g/mol
InChI Key: TZXIWIUCQFFQDT-UHFFFAOYSA-N
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Description

“4-Chloro-6-(4-nitrophenoxy)pyrimidine” is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Scientific Research Applications

Synthesis of Anticancer Compounds

  • Intermediate for Anticancer Drugs : 4-Chloro-6-(4-nitrophenoxy)pyrimidine and its derivatives serve as important intermediates in the synthesis of small molecule anticancer drugs. Studies have developed synthetic methods for these compounds, optimizing the process for higher yields (Zhou et al., 2019); (Zhang et al., 2019).

Nucleophilic Substitution Reactions

  • Methodology Optimization : Studies have focused on developing and optimizing methodologies for synthesizing derivatives of 4-Chloro-6-(4-nitrophenoxy)pyrimidine through nucleophilic substitution reactions, contributing significantly to the field of organic synthesis (Kou & Yang, 2022).

Spectrophotometric Applications

  • Proton Transfer Complex Studies : This compound has been involved in studies examining proton transfer reactions, useful in spectrophotometric determinations and understanding chemical interactions (Habeeb et al., 2009).

Reactivity and Electrophilic Substitution

  • Substituent Structure Effects : Research has explored how different substituents on the pyrimidine ring, including chloro- and nitro- groups, affect its reactivity, particularly in electrophilic substitution reactions. This knowledge is crucial in designing compounds with desired chemical properties (Westhuyzen et al., 2007).

Pharmaceutical Applications

  • Preparation of Modified Nucleosides : Derivatives of 4-Chloro-6-(4-nitrophenoxy)pyrimidine have been used as intermediates for preparing modified nucleosides, which are significant in pharmacologicalresearch and drug development (Miah et al., 1997).

Chemical Reactivity Analysis

  • SN Mechanism Studies : This compound has been involved in studies analyzing the SN (nucleophilic substitution) mechanism in aromatic compounds, providing insights into chemical reactivity and reaction dynamics (Chan & Miller, 1967).

DNA Damage and Repair Studies

  • Measurement of DNA Photoproducts : Research on pyrimidine derivatives, including 4-Chloro-6-(4-nitrophenoxy)pyrimidine, has contributed to understanding DNA damage and repair mechanisms, particularly in the context of UV irradiation (Douki et al., 1995).

Antitumor Properties

  • Study of DNA Methylation : Investigations into the reactions of derivatives of this compound with carbonyl compounds have provided insights into their influence on DNA methylation and antitumor properties (Grigoryan et al., 2012).

Anti-Inflammatory and Analgesic Agents

  • Novel Drug Synthesis : The compound has been used in the synthesis of novel derivatives for potential use as anti-inflammatory and analgesic agents, showing the versatility of pyrimidine derivatives in medicinal chemistry (Muralidharan et al., 2019).

Antimicrobial Applications

  • Antimicrobial Activity : Studies on bis(substituted phenoxy) and phenylthio pyrimidine analogs of this compound have shown promising results in antimicrobial activity, opening avenues for new therapeutic agents (Goudgaon & Sheshikant, 2013).

Safety And Hazards

“4-Chloro-6-(4-nitrophenoxy)pyrimidine” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Pyrimidines, including “4-Chloro-6-(4-nitrophenoxy)pyrimidine”, have a wide range of pharmacological effects and are considered valuable compounds in the treatment of various diseases . Future research could focus on the development of novel pyrimidine analogs with enhanced activities and minimal toxicity .

properties

IUPAC Name

4-chloro-6-(4-nitrophenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O3/c11-9-5-10(13-6-12-9)17-8-3-1-7(2-4-8)14(15)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXIWIUCQFFQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559398
Record name 4-Chloro-6-(4-nitrophenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(4-nitrophenoxy)pyrimidine

CAS RN

124041-03-8
Record name 4-Chloro-6-(4-nitrophenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

After adding 4,6-dichloropyrimidine (750 mg) to a suspension of 4-nitrophenol (700 mg) and sodium hydride (60%) (200 mg) in dimethylformamide (13 ml) at 0° C., the mixture was heated and stirred at 80° C. for 1.5 hours. The reaction solution was poured into saturated saline and extracted with ethyl acetate. The organic layer was dried over magnesium sulfate and then concentrated. The obtained residue was passed through an NH silica gel column (Fuji Silicia Chemical), eluted with a solvent (ethyl acetate-hexane=1-4) and concentrated to obtain 700 mg of the title compound.
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750 mg
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700 mg
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200 mg
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13 mL
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Synthesis routes and methods II

Procedure details

2,4-Dichloropyrimidine (2.98 g, 20.0 mmol), 4-nitrophenol (2.78 g, 20.0 mmol) and potassium carbonate (4.15 g, 30.0 mmol) were stirred together in dimethylformamide (20 ml) at room temperature for 15 hours. The reaction solution was distributed between ethyl acetate and water, the organic layer was washed with water and saturated saline and dried over anhydrous magnesium sulfate, the drying agent was filtered off and the filtrate was distilled off under reduced pressure. The obtained crude product was subjected to silica gel column chromatography (eluent-ethyl acetate:hexane=1:4), and the fraction containing the target substance was concentrated to obtain the title compound (3.89 g, 15.5 mmol, 77%) as colorless crystals.
Quantity
2.98 g
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reactant
Reaction Step One
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2.78 g
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reactant
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4.15 g
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reactant
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20 mL
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Yield
77%

Synthesis routes and methods III

Procedure details

4-Nitrophenol (2.8 g, 20.1 mmol), 2,4-dichloro-pyrimidine (3 g, 20.1 mmol), NaOH (0.8 g, 20.1 mmol) dissolved in H2O/acetone (80 ml; 1:1) are stirred at 60-65° C. for 1 h. The reaction solution is concentrated under reduced pressure and flash chromatographed (silica gel, 4.5×22 cm, AcOEt/hexane=1:4) to give the title compound of Stage 21.2 as a colorless solid: M+H=252/254; 1H-NMR (400 MHz, DMSO-d6): 8.67 (s, 1H, pyrimidinyl), 8.34 (d, 9 Hz, 2H, phenyl), 7.58 (d, 9 Hz, 2H, phenyl), 7.53 (s, 1H, pyrimidinyl); Rf (AcOEt/hexane=1:1): 0.16; m.p.=125.4-126.6° C.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3 g
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reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
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80 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Traoré, A Cavagnino, N Saettel, F Radvanyi… - European Journal of …, 2013 - Elsevier
In this study, we describe the synthesis of new pyrimidine analogs of BMS-777607, a potent and selective inhibitor of Met kinase. Inhibition of Met and Axl remained high whereas …
Number of citations: 21 www.sciencedirect.com

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